Methyl 5-chloro-6-methoxynicotinate
Description
Contextualization within Pyridine (B92270) Derivative Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. globalresearchonline.net Its derivatives are ubiquitous, found in natural products, pharmaceuticals, and agrochemicals. numberanalytics.comalgoreducation.com The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing its reactivity and making it a key component in the design of new molecules. nih.gov The chemistry of pyridine derivatives is rich and varied, encompassing a wide range of reactions that allow for the synthesis of complex molecular architectures. numberanalytics.com
Significance of Substituted Nicotinates in Chemical Synthesis and Biological Sciences
Substituted nicotinates are of particular interest due to their wide-ranging applications. In chemical synthesis, they serve as valuable intermediates for the construction of more complex molecules. The ester functionality can be readily transformed into other functional groups, such as amides or alcohols, providing access to a diverse array of compounds. nih.gov
From a biological perspective, the nicotinate (B505614) scaffold is a key component in the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide), which plays a crucial role in cellular metabolism. nih.gov This inherent biological relevance has spurred research into the synthesis and evaluation of substituted nicotinates for various therapeutic applications. researchgate.net Derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netchemistryjournal.net
Research Trajectories for Methyl 5-chloro-6-methoxynicotinate
This compound is a specific substituted nicotinate ester that has emerged as a valuable building block in organic synthesis. Its structure, featuring a chloro and a methoxy (B1213986) group on the pyridine ring, offers multiple sites for chemical modification, making it a versatile precursor for the synthesis of more complex heterocyclic systems. Current research trajectories for this compound are primarily focused on its utility as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Chemical Profile of this compound
This compound is a white to off-white crystalline solid. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | methyl 6-chloro-5-methoxypyridine-3-carboxylate |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| CAS Number | 915107-31-2 |
| SMILES | COC1=C(N=CC(=C1)C(=O)OC)Cl |
Data sourced from PubChem and other chemical suppliers. uni.lumoldb.com
Synthesis and Reactivity
The synthesis of this compound can be achieved through multi-step reaction sequences, often starting from simpler, commercially available pyridine derivatives. The reactivity of this compound is dictated by the interplay of its functional groups: the ester, the chloro substituent, and the methoxy group, as well as the electronic nature of the pyridine ring. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. The ester can undergo hydrolysis or amidation to yield the corresponding carboxylic acid or amide.
Applications in the Synthesis of Complex Molecules
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more elaborate molecules. For instance, it can be used as a starting material for the preparation of various substituted pyridines, which are key scaffolds in many biologically active compounds. The strategic placement of the chloro and methoxy groups allows for regioselective transformations, providing a powerful tool for the construction of complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFMDFMGKDEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572626 | |
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220656-93-9 | |
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Chloro 6 Methoxynicotinate
Established Synthetic Routes and Strategies
The construction of the Methyl 5-chloro-6-methoxynicotinate scaffold is typically approached through a linear sequence starting from a suitable nicotinic acid derivative. The key transformations involve the introduction of the chloro and methoxy (B1213986) groups onto the pyridine (B92270) ring and the esterification of the carboxylic acid functionality.
Synthesis from Precursor Nicotinic Acid Derivatives
A common strategy for the synthesis of this compound begins with a hydroxylated nicotinic acid ester. A plausible and documented precursor is Methyl 5-hydroxynicotinate. This starting material provides the basic pyridine-3-carboxylate framework and a hydroxyl group that can direct subsequent electrophilic substitution and be later converted to the target methoxy group.
The initial step in one documented pathway involves the chlorination of a hydroxylated nicotinic acid derivative. Specifically, the synthesis of the key intermediate, Methyl 5-chloro-6-hydroxynicotinate, can be achieved by the chlorination of Methyl 5-hydroxynicotinate. evitachem.com
Esterification Protocols for Carboxylic Acid Precursors
While the synthesis can commence from a pre-existing methyl ester, it is also feasible to start from the corresponding carboxylic acid, 5-chloro-6-methoxynicotinic acid, and perform the esterification as a separate step. Standard esterification conditions, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), can be employed. This approach offers flexibility if the carboxylic acid is more readily available or if different ester derivatives are desired.
Halogenation and Alkoxylation Strategies on Pyridine Rings
The introduction of the chloro and methoxy groups onto the pyridine ring are pivotal steps in the synthesis of this compound.
Halogenation: The chlorination of the pyridine ring is a key transformation. In the case of synthesizing the intermediate Methyl 5-chloro-6-hydroxynicotinate from Methyl 5-hydroxynicotinate, a common chlorinating agent is N-chlorosuccinimide (NCS). evitachem.com The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF). The hydroxyl group at the 6-position (after tautomerization from the initial 5-hydroxy precursor under reaction conditions) directs the electrophilic chlorination to the adjacent 5-position. Another method for the chlorination of hydroxypyridines involves the use of phosphorus oxychloride (POCl₃). nih.govchempanda.com
Alkoxylation: The conversion of the hydroxyl group to a methoxy group is typically achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methyl source, such as methyl iodide. Common bases used for this transformation include sodium hydride or potassium carbonate. wikipedia.org The reaction is generally performed in an aprotic polar solvent like dimethylformamide (DMF) or acetone.
Regioselectivity and Chemoselectivity in Synthetic Transformations
The successful synthesis of this compound hinges on the precise control of the introduction of substituents onto the pyridine ring and the avoidance of unwanted side reactions.
Control of Substituent Introduction
The regioselectivity of the chlorination step is a critical factor. In the case of a 6-hydroxynicotinic acid ester, the hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. organicchemistrytutor.comlibretexts.org In the pyridine ring, this corresponds to the 5- and 3-positions. The electron-withdrawing nature of the ester group at the 3-position deactivates the ring towards electrophilic attack, particularly at the adjacent 2- and 4-positions. Therefore, the strong activating effect of the hydroxyl group at the 6-position overwhelmingly directs the incoming electrophile (the chloronium ion from NCS) to the 5-position.
The following table summarizes the directing effects of the relevant substituents on the pyridine ring for electrophilic aromatic substitution:
| Substituent | Position on Pyridine Ring | Electronic Effect | Directing Influence |
| -OH | 6 | Activating (by resonance) | Ortho, Para (to the N, i.e., 5 and 3 positions) |
| -COOCH₃ | 3 | Deactivating (by induction and resonance) | Meta (to itself, i.e., 5 and 1-positions) |
The synergistic directing effects of the hydroxyl and ester groups lead to the preferential formation of the 5-chloro isomer.
Minimization of Side Reactions
Several side reactions can occur during the synthesis of this compound, and their minimization is crucial for achieving a high yield of the desired product.
During the chlorination step, over-chlorination to produce dichlorinated species is a potential side reaction. Careful control of the stoichiometry of the chlorinating agent and the reaction temperature can help to mitigate this.
In the methylation step via the Williamson ether synthesis, a potential side reaction is the N-methylation of the pyridine ring, especially if a strong methylating agent is used without careful control of the reaction conditions. The use of a milder base and a less reactive methylating agent, along with optimization of the reaction temperature, can favor the desired O-methylation over N-methylation. Another potential side reaction is the hydrolysis of the ester group if the reaction conditions are not sufficiently anhydrous, particularly when using a strong base.
The table below outlines potential side reactions and strategies for their minimization:
| Reaction Step | Potential Side Reaction | Minimization Strategy |
| Chlorination | Dichlorination | Precise control of chlorinating agent stoichiometry, optimization of reaction temperature and time. |
| Methylation | N-methylation of the pyridine ring | Use of a milder base, less reactive methylating agent, and optimized temperature. |
| Methylation | Ester hydrolysis | Use of anhydrous reaction conditions. |
By carefully selecting the starting materials, reagents, and reaction conditions, and by understanding the principles of regioselectivity and chemoselectivity, the efficient synthesis of this compound can be achieved.
Advanced Synthetic Techniques and Optimization
The synthesis of functionalized pyridine derivatives such as this compound is a key area of research, driven by their utility as building blocks in pharmaceuticals and agrochemicals. acs.org Traditional batch synthesis methods are often effective at the lab scale but can be limited by long reaction times, harsh conditions, and challenges in scalability. Advanced techniques in microwave chemistry, flow processing, and catalysis offer powerful solutions to overcome these limitations.
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. The technique relies on the efficient heating of polar molecules and reagents by microwave irradiation, leading to rapid temperature increases and enhanced reaction kinetics.
In the context of heterocyclic synthesis, microwave irradiation has been successfully employed for various reactions. For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives, another class of heterocyclic compounds, was optimized using microwave assistance. clockss.org Researchers found that carefully controlling the microwave power and temperature was crucial; increasing the power to 400 W and the temperature to 100 °C led to decomposition and a drop in yield, whereas optimal conditions of 350 W at 80 °C for 30 minutes provided the desired product in high yield (89%). clockss.org This highlights the importance of parameter optimization in microwave-assisted synthesis to maximize efficiency without degrading the product.
Similarly, a comparison between a traditional batch reaction and a microwave-assisted batch reaction for the Bohlmann-Rahtz pyridine synthesis demonstrated the clear advantages of microwave heating. The reaction of 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in an ethanol-acetic acid mixture was completed in just 5 minutes at 120 °C using a microwave synthesizer. interchim.fr This rapid, controlled heating is particularly advantageous for the synthesis of substituted nicotinates, where it can accelerate key steps like cyclization and functional group manipulation, potentially leading to a more efficient synthesis of this compound.
Table 1: Example of Microwave-Assisted Synthesis Optimization This table illustrates the effect of microwave parameters on product yield in the synthesis of a thiazolo[3,2-a]pyrimidine derivative, a principle applicable to nicotinate (B505614) synthesis.
| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 350 | 80 | 30 | 89 |
| 2 | 400 | 100 | 30 | 60 |
Data sourced from a study on microwave-assisted multicomponent reactions. clockss.org
Flow Chemistry Applications in Nicotinate Synthesis
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and seamless scalability. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This setup allows for precise control of temperature, pressure, and residence time, often leading to higher yields and purities.
The application of flow chemistry to the synthesis of nicotinamide (B372718) derivatives has been demonstrated with remarkable success. In one study, the enzymatic synthesis of nicotinamide derivatives from methyl nicotinate was compared in a batch reactor versus a continuous-flow microreactor. nih.gov The flow system, using Novozym® 435 as a catalyst, achieved high product yields (81.6–88.5%) with a residence time of only 35 minutes. In contrast, the equivalent batch reaction required 24 hours to reach completion, and the yields were often lower. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nicotinamide Derivatives
| Method | Catalyst | Reaction Time | Yield |
|---|---|---|---|
| Continuous Flow | Novozym® 435 | 35 minutes | 82.4 ± 1.2% |
| Batch Reactor | Novozym® 435 | 24 hours | Lower than flow |
Data illustrates the significant efficiency gains of flow chemistry in nicotinate derivatization. nih.gov
Furthermore, systems like the FlowSyn™ have been used to perform established reactions like the Bohlmann-Rahtz pyridine synthesis under continuous flow conditions. interchim.fr This not only reproduced the high efficiency of microwave-assisted batch methods but also provided a direct route for scaling up production. interchim.fr For a target molecule like this compound, adopting a flow process could streamline its synthesis, reduce waste, and facilitate a smoother transition from laboratory to pilot-plant scale.
Catalytic Methods for Enhanced Yield and Efficiency
Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. The development of novel catalytic methods is crucial for the efficient construction of functionalized pyridines. These methods can involve transition-metal catalysis, organocatalysis, or biocatalysis, each offering unique advantages.
Transition-Metal Catalysis: Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds. For example, the synthesis of Methyl 5,6-dimethylnicotinate from Methyl 5-bromo-6-chloronicotinate was achieved using a tetrakis(triphenylphosphine)palladium(0) catalyst with trimethylboroxin as the methyl source. chemicalbook.com This type of catalytic cross-coupling is a powerful strategy for introducing substituents onto the pyridine ring, a key step in building up the complexity of molecules like this compound. Other metals, such as rhodium, have been employed for the regioselective C-H amidation of pyridines, offering a direct way to functionalize the pyridine core. whiterose.ac.uk
Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower cost and reduced toxicity. Chiral phosphoric acids, for instance, have been used to catalyze the one-pot synthesis of N-substituted tetrahydroquinoxalines, achieving excellent yields (up to 97%) and enantioselectivities (up to 99% ee). nih.gov Recently, a photochemical organocatalytic method was reported for the functionalization of pyridines, using light to generate pyridinyl radicals that couple effectively with allylic radicals, demonstrating a novel, metal-free approach to C-C bond formation. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. As mentioned previously, the lipase (B570770) Novozym® 435 has been used as a highly effective and reusable catalyst for the synthesis of nicotinamide derivatives in a continuous flow system. nih.gov This approach highlights the potential of green chemistry principles in the synthesis of nicotinate-based compounds.
Table 3: Examples of Catalytic Methods in Pyridine and Nicotinate Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Advantage |
|---|---|---|---|
| Transition Metal | Tetrakis(triphenylphosphine)palladium(0) | Suzuki Coupling | C-C bond formation on pyridine ring chemicalbook.com |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | High yield and enantioselectivity nih.gov |
These diverse catalytic strategies provide a rich toolbox for chemists to enhance the yield, efficiency, and selectivity of the synthesis of this compound.
Derivatization Strategies and Functional Group Transformations of Methyl 5 Chloro 6 Methoxynicotinate
Modification of the Ester Moiety
The ester functional group in Methyl 5-chloro-6-methoxynicotinate serves as a prime target for a variety of chemical transformations, providing a straightforward route to diverse structural analogs.
Transesterification Reactions
Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, represents a fundamental modification of the ester moiety. While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the general principles of this acid- or base-catalyzed reaction are well-established. For instance, reacting the methyl ester with a higher boiling point alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would be expected to yield the corresponding new ester. Similarly, base-catalyzed transesterification using an alkoxide, such as sodium ethoxide in ethanol (B145695), would facilitate the formation of the ethyl ester. The efficiency of these reactions would be influenced by factors such as the nature of the incoming alcohol, reaction temperature, and the choice of catalyst.
Hydrolysis to the Corresponding Nicotinic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-chloro-6-methoxynicotinic acid, is a critical transformation that unlocks further derivatization possibilities. This reaction can be readily achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, on the other hand, is generally carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The resulting 5-chloro-6-methoxynicotinic acid is a key intermediate for the synthesis of amides and other derivatives.
Amidation Reactions
Amidation, the formation of an amide from an ester, provides a direct route to a diverse range of functionalized nicotinamides. This can be achieved by reacting this compound with a primary or secondary amine. The reaction is often facilitated by heating the reactants together, sometimes in the presence of a catalyst. A more common and efficient approach involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with an amine using standard peptide coupling reagents. This indirect route generally offers higher yields and broader substrate scope.
Reactions on the Pyridine (B92270) Ring System
The pyridine ring of this compound, adorned with a chloro and a methoxy (B1213986) substituent, presents a platform for various substitution and cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution of Halogen
The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring. The reactivity of the ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the ester group. Common nucleophiles for this transformation include amines, alkoxides, and thiolates, leading to the formation of the corresponding 5-amino, 5-alkoxy, and 5-thioether derivatives, respectively. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The chloro substituent on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can be tailored to the specific substrates.
The Heck reaction provides a method for the vinylation of the pyridine ring. In this reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base. This transformation leads to the formation of a new carbon-carbon double bond at the 5-position of the pyridine ring.
The Sonogashira coupling allows for the introduction of an alkyne moiety onto the pyridine ring. This is achieved by reacting the aryl chloride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a highly efficient method for the synthesis of aryl-alkyne frameworks.
While specific, detailed research findings for these cross-coupling reactions on this compound are not widely reported in readily accessible literature, the general applicability of these powerful synthetic methods to similar chloro-substituted pyridines is well-established in the field of organic chemistry. The successful implementation of these reactions would pave the way for the synthesis of a vast library of novel compounds derived from this versatile starting material.
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com However, the pyridine ring system is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophiles. The reaction is further complicated by the fact that the nitrogen atom can be protonated or coordinate to the Lewis acid catalyst, which further deactivates the ring. masterorganicchemistry.com
In this compound, the ring is substituted with two electron-donating groups (methoxy and chloro, with the latter being weakly deactivating but ortho-, para-directing) and one electron-withdrawing group (methyl ester). The combined electronic effect of these substituents, along with the intrinsic electron-deficient nature of the pyridine ring, makes classical EAS reactions like nitration or Friedel-Crafts alkylation challenging. Substitution, if successful, would be predicted to occur at the C4 position, which is para to the strongly activating methoxy group and meta to the deactivating ester group. The C2 position is sterically hindered and electronically disfavored.
Standard EAS conditions often require forcing conditions, which can lead to low yields or decomposition.
Functionalization at Unsubstituted Positions
The unsubstituted C2 and C4 positions on the pyridine ring of this compound represent key sites for introducing molecular diversity. While classical electrophilic substitution at these sites is difficult, modern cross-coupling and C-H functionalization techniques have emerged as powerful alternatives. nih.gov
Transition metal-catalyzed reactions, particularly those using palladium, have enabled the direct arylation and alkenylation of C-H bonds on the pyridine nucleus. nih.govnih.gov For a substrate like this compound, these methods could selectively introduce new substituents at the C4 position. The regioselectivity is often governed by a combination of electronic and steric factors, with protocols developed to favor functionalization at positions that are otherwise inaccessible. nih.gov For instance, C-H arylation of pyridines bearing an electron-withdrawing group at the 3-position often proceeds with high selectivity at the C4-position. nih.gov
Similarly, iridium-catalyzed borylation can introduce a boronic ester at the C2 or C4 position, which can then be used in subsequent Suzuki cross-coupling reactions to form new carbon-carbon bonds. chemrxiv.orgacs.org These advanced methods provide a strategic advantage for building complex molecules from the core scaffold.
Table 1: Modern Strategies for Functionalization of Pyridine Rings
| Reaction Type | Catalyst/Reagents | Target Position | Description |
| Direct C-H Arylation | Pd(OAc)₂, Ligand (e.g., P(n-Bu)Ad₂), Base (e.g., Cs₂CO₃), Aryl Halide | C4 | Palladium catalyst activates the C4 C-H bond for coupling with an aryl halide, forming a biaryl linkage. nih.gov |
| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | C4 | Rhodium catalyst mediates the addition of an alkene across the C-H bond, introducing a vinyl group. |
| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂, Ligand (e.g., dtbpy), B₂pin₂ | C2 / C4 | Iridium complex catalyzes the reaction of the pyridine ring with bis(pinacolato)diboron (B136004) to install a boronic ester group. chemrxiv.org |
Chemical Modifications of the Methoxy Group
The 6-methoxy group is a key functional handle that can be readily modified, providing access to a range of important analogs.
Demethylation Reactions
The cleavage of the methyl ether to reveal the corresponding 6-hydroxypyridine (or its pyridone tautomer) is a common and crucial transformation. This reaction unlocks the potential for further functionalization at the oxygen atom. The most effective and widely used reagents for this purpose are strong Lewis acids, such as boron tribromide (BBr₃), or concentrated mineral acids like hydrobromic acid (HBr). chem-station.com
Boron tribromide coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com The reaction is typically performed at low temperatures in an inert solvent like dichloromethane. Aqueous workup then hydrolyzes the resulting borate (B1201080) ester to yield the final hydroxylated product. chem-station.com Alternatively, refluxing in concentrated HBr provides a more classical but often harsher method for ether cleavage. chem-station.comreddit.com
Table 2: Common Reagents for O-Demethylation
| Reagent | Typical Conditions | Mechanism | Notes |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | Lewis acid-mediated cleavage. The oxygen attacks the boron, and a bromide ion displaces the methyl group. chem-station.com | Highly effective and generally high-yielding, but moisture-sensitive and corrosive. chem-station.com |
| Hydrobromic Acid (HBr) | 48% aqueous HBr, reflux | Brønsted acid-catalyzed Sₙ2 reaction. The ether oxygen is protonated, and the bromide ion acts as the nucleophile. chem-station.com | Requires high temperatures and strongly acidic conditions, which may not be suitable for sensitive substrates. reddit.com |
| Sodium Ethanethiolate (NaSEt) | DMF, reflux | Nucleophilic demethylation via an Sₙ2 mechanism. | An alternative under basic conditions, useful if the substrate is acid-sensitive. |
Alkylation and Arylation of the Oxygen Atom
Following demethylation to the 6-hydroxy derivative, the resulting hydroxyl group can be readily alkylated or arylated to generate a diverse library of ethers. This transformation is typically achieved by deprotonating the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile towards an alkylating or arylating agent. organic-chemistry.org
Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724). The choice of alkylating agent can range from simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to more complex electrophiles. chemsrc.com The regioselectivity of this reaction (O-alkylation vs. N-alkylation of the pyridone tautomer) can be influenced by factors such as the choice of base, solvent, and electrophile. nih.gov Hard electrophiles and polar solvents tend to favor O-alkylation. nih.gov
Synthesis of Analogs and Congeners for Structure-Activity Relationship Studies
This compound is a valuable starting material for the synthesis of chemical libraries used in structure-activity relationship (SAR) studies. nih.gov The functional groups on the scaffold can be systematically modified to probe the structural requirements for binding to a biological target, such as an enzyme or receptor.
For example, in the development of enzyme inhibitors, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore hydrogen bonding interactions. The chloro substituent can be replaced with other halogens or removed entirely to assess the impact of electronics and sterics at the C5 position. As described above, the methoxy group can be converted into a hydroxyl group and subsequently built upon to generate a series of ethers with varying chain lengths, branching, or aromatic substituents. nih.gov
These systematic modifications allow medicinal chemists to build a detailed understanding of how each part of the molecule contributes to its biological activity, guiding the design of more potent and selective compounds.
Table 3: Exemplary Analog Synthesis for SAR Studies
| Starting Material | Reaction Sequence | Modification Site | Rationale for SAR |
| This compound | 1. LiOH, H₂O/THF2. Amine, EDC/HOBt | C3-Ester | Convert ester to a library of amides to probe for key hydrogen bond donor/acceptor interactions. |
| This compound | 1. BBr₃, CH₂Cl₂2. NaH, Alkyl Halide (R-X) | C6-Methoxy | Convert methoxy to a series of ethers (O-R) to explore the size and nature of a hydrophobic pocket. |
| This compound | Pd-catalyzed dehalogenation (e.g., H₂, Pd/C, base) | C5-Chloro | Remove the chloro group to evaluate its role in binding and overall electronic profile. |
| This compound | Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) | C4-Position | Introduce aryl groups at the C4-position via C-H activation to extend the molecule into new binding regions. nih.gov |
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Syntheses
Although specific multi-step syntheses explicitly detailing the use of Methyl 5-chloro-6-methoxynicotinate are not widely documented, its structure is analogous to intermediates commonly employed in the synthesis of polysubstituted aromatic systems. The chloro and methoxy (B1213986) groups offer sites for nucleophilic substitution and cross-coupling reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups. This trifunctional nature would, in principle, allow for sequential and regioselective modifications, making it a versatile intermediate for the synthesis of complex target molecules.
Building Block for Complex Heterocyclic Architectures
The pyridine (B92270) scaffold is a cornerstone in the synthesis of a vast array of heterocyclic compounds. msesupplies.com
The synthesis of fused pyridine ring systems is a significant area of research in organic chemistry. acs.orgnih.govrsc.org Methods such as intramolecular cyclization reactions are often employed. While direct examples involving this compound are scarce, its functional groups could theoretically participate in annulation reactions to form bicyclic and polycyclic heterocyclic systems. For instance, the chloro and ester functionalities could be manipulated to introduce side chains capable of cyclizing onto the pyridine ring.
Nitrogen-containing macrocycles are of great interest due to their diverse applications. mdpi.comnih.govmdpi.com Their synthesis often involves the cyclization of linear precursors containing multiple reactive sites. mdpi.comrsc.org In principle, this compound could be elaborated into a di-functional precursor suitable for macrocyclization reactions. For example, the ester could be reduced to an alcohol and the chloro group substituted with another reactive moiety, creating a building block for subsequent condensation with another difunctional molecule to form a macrocyclic structure.
Precursor in Medicinal Chemistry Drug Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netrsc.orgresearchgate.netrsc.org The substitution pattern on the pyridine ring is crucial for biological activity. Although no specific drug scaffolds have been publicly reported as being derived from this compound, its potential as a precursor is significant. The ability to modify its three functional groups would allow for the creation of a library of diverse pyridine derivatives for screening against various biological targets. The chloro and methoxy groups, in particular, can influence the electronic properties and binding interactions of a potential drug molecule.
Utility in Agrochemical and Specialty Chemical Synthesis
Functionalized nicotinic acid esters have been investigated for their potential as agrochemicals. google.com While there is no specific mention of this compound in this context, related nicotinic acid derivatives have shown promise. acs.org The structural features of this compound could be explored for the development of new herbicides, fungicides, or insecticides. Similarly, in the realm of specialty chemicals, functionalized pyridines are used in materials science, for example, in the development of organic light-emitting diodes (OLEDs). acs.org The specific substitution pattern of this compound could potentially be exploited to synthesize novel materials with desirable electronic or photophysical properties.
Medicinal Chemistry and Pharmacological Research of Methyl 5 Chloro 6 Methoxynicotinate Derivatives
Design and Synthesis of Novel Pharmacologically Active Compounds
The journey to discovering new drugs often begins with the strategic design and synthesis of novel molecules. For derivatives of Methyl 5-chloro-6-methoxynicotinate, the synthetic pathway would likely commence with the modification of the ester group or through reactions involving the pyridine (B92270) ring. The core structure itself, this compound, can be synthesized through multi-step reactions involving commercially available precursors. The presence of the chloro and methoxy (B1213986) groups offers distinct electronic and steric properties that can be exploited in the design of new compounds.
The design of novel derivatives would focus on creating a library of compounds with varied substituents at different positions. For instance, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to form amides and other esters, respectively. These modifications are intended to explore new chemical space and to modulate the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of such derivatives often employs standard organic chemistry reactions, such as amide bond formation, esterification, and nucleophilic substitution.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would be essential to optimize their therapeutic potential.
Impact of Substituent Variation on Biological Activity
The biological activity of the derivatives can be significantly altered by modifying the substituents on the pyridine ring or at the ester functionality. The 5-chloro and 6-methoxy groups are key features that influence the molecule's electronic distribution and lipophilicity.
Research on other heterocyclic compounds has shown that the introduction of a chloro group can enhance anticancer activity. For instance, a study on 5-chloro-6-methylaurone derivatives revealed that the presence of the chlorine atom contributed to their cytotoxic effects against various cancer cell lines. nih.gov Similarly, the methoxy group is known to be involved in the binding of many drugs to their protein targets and can influence metabolic stability.
To establish a clear SAR, a systematic variation of these substituents would be necessary. For example, replacing the chloro group with other halogens (fluoro, bromo) or with small alkyl groups could provide valuable information on the role of electronegativity and steric bulk at this position. Likewise, modifying the methoxy group to other alkoxy groups of varying chain lengths could impact the compound's interaction with its biological target.
A hypothetical SAR study could involve synthesizing a series of amides from the corresponding carboxylic acid and testing their activity. The results could be tabulated to identify trends, as shown in the hypothetical table below.
| Derivative | R Group (Amide) | Biological Activity (IC50, µM) |
| 1a | -NH-CH3 | 15.2 |
| 1b | -NH-CH2CH3 | 12.8 |
| 1c | -NH-Cyclopropyl | 8.5 |
| 1d | -NH-Phenyl | 22.1 |
| 1e | -NH-(4-fluorophenyl) | 10.4 |
This table is a hypothetical representation for illustrative purposes.
Stereochemical Considerations in Derivative Design
Stereochemistry plays a crucial role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. If chiral centers are introduced into the derivatives of this compound, for example, by incorporating chiral amines or alcohols, it would be imperative to separate and evaluate the individual stereoisomers.
The three-dimensional arrangement of atoms can significantly affect how a molecule binds to its target protein. One enantiomer might fit perfectly into the binding site, leading to a potent therapeutic effect, while the other might have a weaker interaction or even bind to a different target, potentially causing off-target effects. Therefore, the design of stereochemically pure derivatives is a critical aspect of modern drug discovery.
Investigation of Potential Pharmacological Activities
The structural features of this compound derivatives suggest their potential for a range of pharmacological activities, with a particular focus on anti-inflammatory and anti-cancer properties.
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous diseases. The nicotinic acid scaffold is a known modulator of inflammatory pathways. Derivatives of this compound could potentially exert anti-inflammatory effects by inhibiting key inflammatory mediators.
The evaluation of anti-inflammatory activity would typically involve in vitro assays using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The inhibitory effect of the compounds on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) would be quantified. nih.gov Promising compounds would then be tested in in vivo models of inflammation, such as carrageenan-induced paw edema in rodents.
Research on other methyl derivatives of heterocyclic compounds has demonstrated their ability to modulate inflammatory responses. For example, methyl derivatives of flavanone (B1672756) have been shown to inhibit nitric oxide production and modulate cytokine release in LPS-stimulated macrophages. nih.gov This suggests that the methyl ester and methoxy group in the target scaffold could contribute to similar activities.
Anti-cancer Activities
The search for novel anti-cancer agents is a major focus of medicinal chemistry. The presence of a halogen atom, such as chlorine, on a heterocyclic ring is a common feature in many anti-cancer drugs. The chloro group can enhance the molecule's ability to interact with biological targets and can influence its pharmacokinetic properties.
The anti-cancer potential of this compound derivatives would be assessed using a panel of human cancer cell lines representing different tumor types. The cytotoxicity of the compounds would be determined using assays such as the MTT assay, which measures cell viability. nih.gov Compounds exhibiting significant cytotoxic activity would be further investigated to determine their mechanism of action, which could involve inducing apoptosis (programmed cell death), inhibiting cell cycle progression, or targeting specific signaling pathways involved in cancer cell growth and survival. nih.gov
A study on 5-chloro-6-methylaurone derivatives demonstrated that these compounds exhibited significant growth inhibition and cytotoxic activity against a wide range of human cancer cell lines. nih.gov The most potent compound in that series was found to induce apoptosis in breast cancer cells. nih.gov These findings provide a strong rationale for exploring the anti-cancer potential of derivatives based on the this compound scaffold.
Anti-viral Activities
While the parent compound, nicotinic acid (a form of vitamin B3), is essential for cellular metabolism, its derivatives have been investigated for a broader range of therapeutic applications, including antiviral effects. Research into the antiviral potential of nicotinic acid derivatives has shown that structural modifications can lead to compounds with significant activity against various viruses.
For instance, studies on nicotinic acid derivatives have demonstrated their potential as antiviral agents. One area of research has focused on the synthesis of glycyrrhizin (B1671929) nicotinate (B505614) derivatives, which have shown in vitro activity against HIV-1 pseudoviruses and SARS-CoV-2. nih.gov The mechanism of action for some of these derivatives is thought to involve interference with the virus's ability to enter host cells. nih.gov Another study highlighted a benzoic acid derivative, NC-5, which demonstrated potent anti-influenza activity both in vitro and in vivo, including against oseltamivir-resistant strains. nih.gov The proposed mechanism for NC-5 involves the inhibition of neuraminidase, which is crucial for the release of new virus particles from infected cells. nih.gov
Although direct studies on the antiviral activities of this compound derivatives are not extensively reported in publicly available literature, the known antiviral properties of other substituted nicotinic acid and benzoic acid derivatives suggest that this chemical class warrants further investigation. The chloro and methoxy substituents on the pyridine ring of this compound could modulate the compound's interaction with viral or host cell targets, potentially leading to the discovery of novel antiviral agents. The structure-activity relationship (SAR) studies of related compounds, such as indole-containing inhibitors of the Flavivirus NS2B-NS3 protease, provide a basis for the rational design of new antiviral derivatives. nih.gov
Other Emerging Biological Activities
Beyond antiviral research, derivatives of nicotinic acid have been explored for a variety of other biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The substitution pattern on the nicotinic acid scaffold plays a crucial role in determining the specific biological activity.
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of new nicotinic acid derivatives. For example, two series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity in vitro, comparable to standard drugs like ibuprofen. nih.govnih.gov These compounds were found to inhibit the production of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in stimulated macrophage cells. nih.govnih.gov
Antimicrobial Activity: The antimicrobial potential of substituted nicotinic acid derivatives has also been an area of active research. Novel nicotinamides synthesized from nicotinic acid and thiocarbohydrazones have demonstrated antibacterial and antifungal activity against various pathogens. nih.gov Specifically, certain derivatives have shown significant activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Penicillium expansum. nih.gov
Anticancer Activity: The nicotinic acetylcholine (B1216132) receptors (nAChRs) have been identified as potential targets for cancer therapy, and ligands for these receptors, which can be derived from nicotinic acid, are of interest. nih.gov Furthermore, novel 5-chloro-6-methylaurone derivatives have been synthesized and shown to exhibit growth inhibition and cytotoxic activity against a panel of human cancer cell lines. nih.gov
The diverse biological activities observed for various nicotinic acid derivatives underscore the potential of the this compound scaffold as a starting point for the development of new therapeutic agents targeting a range of diseases.
Elucidation of Molecular Mechanisms of Action for Derivatives
Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. For derivatives of this compound, the elucidation of their molecular mechanisms of action would involve identifying their specific molecular targets and understanding how they modulate biological pathways.
Interaction with Molecular Targets (e.g., Enzymes, Receptors)
The biological activity of nicotinic acid derivatives is often mediated through their interaction with specific molecular targets, such as enzymes and receptors. A primary target for many nicotinic compounds are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. nih.gov These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.gov The binding of ligands to nAChRs can modulate neuronal excitability and neurotransmitter release.
Beyond nAChRs, other potential molecular targets for substituted nicotinic acid derivatives have been identified. For example, certain chalcone (B49325) derivatives have been shown to interact with tubulin, inhibiting its polymerization and disrupting microtubule structure, which is a mechanism relevant to cancer therapy. nih.gov Other identified targets for different chalcones include tyrosinase, cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and α-glucosidase. nih.gov In the context of antiviral research, the neuraminidase enzyme of the influenza virus is a key target for inhibition. nih.gov
For derivatives of this compound, it is plausible that they could interact with one or more of these or other yet-to-be-identified molecular targets. The specific nature of the substituents on the pyridine ring would be expected to influence the binding affinity and selectivity for these targets.
Pathway Modulation Studies
The interaction of a drug molecule with its target initiates a cascade of downstream events that modulate specific biological pathways. For nicotinic acid and its derivatives, several signaling pathways have been implicated in their therapeutic and adverse effects.
For instance, nicotinic acid has been shown to influence gene expression and modulate pathways related to lipid metabolism. nih.gov It can affect the expression of genes such as PPARγ, LXRα, and ABCA1, which are involved in cholesterol efflux. nih.gov In the context of inflammation, nicotinic acid derivatives can modulate pathways involving key inflammatory mediators like TNF-α, IL-6, and the enzymes iNOS and COX-2. nih.govnih.gov
Furthermore, the cellular NAD+ level, which is crucial for cellular energy metabolism and signaling, can be influenced by nicotinic acid and its derivatives through the Preiss-Handler pathway. nih.gov This pathway is important for cellular NAD+ metabolism and can impact mitochondrial function and oxidative stress. nih.gov The modulation of these pathways by novel derivatives of this compound could form the basis of their therapeutic effects.
Pharmacophore Identification and Lead Optimization Strategies
The process of discovering and developing new drugs is a complex endeavor that often begins with the identification of a "lead" compound that shows promising biological activity. This lead compound is then systematically modified and optimized to improve its potency, selectivity, and pharmacokinetic properties.
Pharmacophore Identification: A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore models are crucial tools in drug design and can be generated based on the structure of a known ligand or the target's binding site. For nicotinic agonists, a well-established pharmacophore includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov The development of more refined pharmacophore models for specific receptor subtypes, such as the α4β2 and α7 nAChRs, is an active area of research. nih.gov These models help in the virtual screening of compound libraries to identify new potential ligands.
Lead Optimization: Once a lead compound is identified, lead optimization strategies are employed to enhance its drug-like properties. This is an iterative process that involves designing, synthesizing, and testing new analogs of the lead compound. danaher.com Key strategies include:
Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the chemical structure of the lead to understand which parts of the molecule are crucial for its activity. patsnap.com
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. patsnap.com
Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural modifications will affect the compound's properties, thereby guiding the design of new analogs. patsnap.com
For derivatives of this compound, a lead optimization campaign would involve synthesizing a library of related compounds with variations in the substituents on the pyridine ring and the ester group. These compounds would then be tested in relevant biological assays to establish SAR and identify candidates with improved profiles. The general principles of lead optimization, including improving efficacy, optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and enhancing chemical accessibility, would be applied. nih.gov
Below is an interactive table summarizing the key aspects of the medicinal chemistry research discussed:
| Section | Focus | Key Findings/Concepts |
| 5.3.3. Anti-viral Activities | Exploration of nicotinic acid derivatives as antiviral agents. | Derivatives have shown activity against HIV-1, SARS-CoV-2, and influenza viruses. Mechanism can involve blocking viral entry or inhibiting key viral enzymes like neuraminidase. |
| 5.3.4. Other Emerging Biological Activities | Investigation of other therapeutic potentials of nicotinic acid derivatives. | Demonstrated anti-inflammatory, antimicrobial, and anticancer activities. The specific activity is highly dependent on the substitution pattern. |
| 5.4.1. Interaction with Molecular Targets | Identification of the specific enzymes or receptors that derivatives interact with. | Nicotinic acetylcholine receptors (nAChRs) are a primary target. Other potential targets include tubulin, tyrosinase, COX, and neuraminidase. |
| 5.4.2. Pathway Modulation Studies | Understanding how these derivatives affect biological pathways. | Can modulate pathways related to lipid metabolism (PPARγ, LXRα), inflammation (TNF-α, IL-6), and cellular energy (NAD+). |
| 5.5. Pharmacophore Identification and Lead Optimization | Strategies for designing and improving the drug-like properties of these derivatives. | Involves creating pharmacophore models to guide virtual screening and employing lead optimization strategies like SAR analysis and computational modeling. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is widely applied to molecules like Methyl 5-chloro-6-methoxynicotinate to predict their geometry, electronic distribution, and spectroscopic properties. ijcrt.orgresearchgate.netmostwiedzy.pl
A DFT analysis would begin with the geometry optimization of the molecule to find its most stable three-dimensional conformation (lowest energy state). From this optimized structure, various properties can be calculated. One of the most valuable outputs is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the pyridine (B92270) nitrogen and the oxygen atoms of the ester and methoxy (B1213986) groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
DFT calculations also provide key physical data such as bond lengths, bond angles, and the dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.
| Parameter | Description | Predicted Value (Example) |
|---|---|---|
| Optimized Energy | The total electronic energy of the molecule in its most stable conformation. | -1025.4 Ha |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 Debye |
| C=O Bond Length (Ester) | The distance between the carbon and oxygen atoms of the carbonyl group. | 1.21 Å |
| C-Cl Bond Length | The distance between the carbon atom on the pyridine ring and the chlorine atom. | 1.74 Å |
| C-N-C Angle (Pyridine Ring) | The bond angle within the aromatic pyridine ring. | 117.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the oxygen atom of the methoxy group, as these areas have the highest electron density. The LUMO would likely be centered on the electron-withdrawing methyl nicotinate (B505614) portion of the molecule, particularly the pyridine ring and the ester group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap indicates high stability. FMO analysis provides a quantitative basis for predicting how the molecule will interact with other reagents. mdpi.com
| Orbital | Description | Energy (eV) |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | -6.85 |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.20 |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 5.65 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. Pyridine carboxylic acid derivatives are known to be inhibitors of various enzymes. nih.govnih.gov
A hypothetical docking study of this compound would involve selecting a relevant protein target. The docking algorithm would then place the ligand into the protein's active site in numerous possible conformations, scoring each based on binding affinity (often expressed in kcal/mol). The results would reveal the most probable binding mode and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom—that stabilize the complex.
Following docking, Molecular Dynamics (MD) simulations can be employed. MD simulates the movements of atoms and molecules over time, providing insight into the stability and dynamics of the ligand-protein complex in a simulated physiological environment. This helps validate the docking results and provides a more detailed picture of the binding event.
| Parameter | Description |
|---|---|
| Protein Target | Hypothetical: Nicotinamide (B372718) Mononucleotide Adenylyltransferase (NMNAT) |
| Binding Affinity | Predicted binding energy, e.g., -7.5 kcal/mol. |
| Key Interactions | Hydrogen bond between ester carbonyl and a lysine residue; Halogen bond between chlorine and a backbone carbonyl; Hydrophobic interaction between pyridine ring and a phenylalanine residue. |
| RMSD (from MD) | Root-mean-square deviation of the ligand's position during simulation, indicating stability (e.g., < 2.0 Å). |
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted using indices derived from the computational studies described above. The MEP map from DFT provides a qualitative guide to reactivity, showing where the molecule is most likely to interact with electrophiles or nucleophiles. ijcrt.org
For a more quantitative analysis, global reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors, part of what is known as Conceptual DFT, include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.
These parameters allow for the comparison of the reactivity of this compound with other related compounds, helping to predict its behavior in chemical reactions and its potential for forming covalent bonds with biological targets.
Conformation Analysis and Stereoisomerism for Derivatives
Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, key rotations would occur around the C-C bond linking the ester to the pyridine ring and the C-O bonds of the methoxy and ester groups. Computational methods can map the potential energy surface as these bonds are rotated, allowing for the identification of the global minimum energy conformer, which is the most stable and populated structure.
This compound itself is achiral and does not have stereoisomers. However, if derivatives were synthesized, stereocenters could be introduced. For example, modification of the ester or methoxy groups could create a chiral center. In such cases, computational chemistry would be invaluable for studying the resulting stereoisomers (enantiomers or diastereomers), predicting their relative stabilities, and calculating their distinct properties, such as their interaction with chiral biological receptors.
In Silico Prediction of Biological Activity and ADMET Properties
Before a compound is considered for pharmaceutical development, its potential biological activity and pharmacokinetic profile must be evaluated. In silico tools can predict these properties based on the molecular structure, significantly accelerating the drug discovery process. auctoresonline.org
The prediction of biological activity often involves comparing the structure of this compound to databases of known active compounds or using machine learning models trained to recognize features associated with specific activities.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine how a drug behaves in the body. Various computational models can predict these characteristics:
Absorption: Parameters like Human Intestinal Absorption (HIA) and cell permeability (e.g., Caco-2) are estimated.
Distribution: Predictions include plasma protein binding and blood-brain barrier (BBB) penetration.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Excretion: Properties related to clearance from the body are estimated.
Toxicity: Potential toxic liabilities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition), can be flagged.
These predictions provide an early-stage profile of the molecule's drug-likeness, helping to identify potential liabilities that may need to be addressed through chemical modification.
| Property | Description | Predicted Value | Interpretation |
|---|---|---|---|
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 2.1 | Good lipophilicity for oral absorption. |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | -3.5 | Moderately soluble. |
| Human Intestinal Absorption | Percentage of the compound absorbed from the gut. | > 90% | Well absorbed. |
| BBB Permeant | Blood-Brain Barrier penetration. | Yes | May have central nervous system effects. |
| CYP2D6 Inhibitor | Potential to inhibit a major drug-metabolizing enzyme. | No | Low risk of drug-drug interactions via this pathway. |
| Ames Mutagenicity | Potential to cause DNA mutations. | Non-mutagen | Low toxicity concern. |
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and assessing the purity of a target compound. For a molecule like Methyl 5-chloro-6-methoxynicotinate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its specific applications.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is crucial for monitoring reaction progress, identifying impurities, and isolating the final product.
Given the polar nature of the pyridine (B92270) ring and the ester functional group, coupled with the nonpolar character of the chloro and methoxy (B1213986) substituents, a reversed-phase HPLC method is a suitable approach. A C18 column is a common choice for such applications. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the target compound from any starting materials or byproducts. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance, typically around 250-270 nm. sielc.com
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 265 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. This compound, with a molecular weight of approximately 201.61 g/mol , may possess sufficient volatility for GC analysis, particularly at elevated temperatures. However, for more sensitive and reproducible results, derivatization to a more volatile species is a common strategy, though not always necessary.
A GC method for this compound would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase. The injector and detector temperatures would be set high enough to ensure efficient vaporization and prevent condensation. A temperature-programmed oven would be used to facilitate the separation of components based on their boiling points and interactions with the stationary phase. Mass spectrometry (MS) is an ideal detector to couple with GC, as it provides both quantitative data and structural information from the mass spectrum of the eluting compound. mdpi.com
Table 2: Hypothetical GC-MS Method Parameters for this compound
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line | 280 °C |
| Ion Source | 230 °C |
| MSD Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are essential for determining the precise chemical structure of a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly used techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra would be crucial for the structural confirmation of this compound.
In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups (one from the ester and one from the methoxy group). The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted pyridine ring.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyridine ring, the carbonyl carbon of the ester, and the carbons of the methyl groups would all appear in characteristic regions of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 8.0-8.5 (d) | 110-150 |
| Aromatic CH | 7.5-8.0 (d) | 110-150 |
| Methoxy (-OCH₃) | 3.9-4.1 (s) | 50-60 |
| Ester (-OCH₃) | 3.8-4.0 (s) | 50-60 |
| Carbonyl (C=O) | - | 160-170 |
Note: Predicted values are illustrative and actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O of the ester, the C-O bonds, the C-Cl bond, and the aromatic C=C and C-H bonds of the pyridine ring.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium-Weak |
| C=O (Ester) Stretch | 1720-1740 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-O (Ester) Stretch | 1100-1300 | Strong |
| C-O (Ether) Stretch | 1000-1100 | Strong |
| C-Cl Stretch | 600-800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.
The pyridine ring, being a heteroaromatic system, exhibits characteristic UV absorptions. The substitution pattern on the ring significantly influences the position (λ_max) and intensity (ε) of these absorption bands. In the case of this compound, the presence of a chloro group (an auxochrome with -I and +M effects), a methoxy group (a strong auxochrome with -I and +M effects), and a methyl ester group (-I, -M effects) will modulate the electronic distribution within the pyridine ring.
It is anticipated that this compound, when dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would exhibit complex absorption bands in the UV region. By analogy with other substituted pyridines, one would expect to observe bands corresponding to the π → π* transitions, which are typically intense. The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is also expected, though it is often of lower intensity and may be submerged by the stronger π → π* bands or show a hypsochromic (blue) shift in polar solvents. The collective electronic effects of the chloro, methoxy, and methyl ester substituents are expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted methyl nicotinate (B505614).
Table 1: Predicted UV-Vis Spectral Data for this compound
| Predicted Transition | Expected λ_max Range (nm) | Solvent | Comments |
| π → π | 270 - 290 | Ethanol | Primary absorption band, likely intense. |
| n → π | 250 - 270 | Hexane | Lower intensity, may be blue-shifted in polar solvents. |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₈H₈ClNO₃, HRMS is crucial for its unambiguous identification. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+ and M+2 peak in the mass spectrum, separated by two mass units.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Isotope | Calculated m/z |
| C₈H₈³⁵ClNO₃ | [M+H]⁺ | 202.0211 |
| C₈H₈³⁷ClNO₃ | [M+2+H]⁺ | 204.0182 |
Note: The data in this table is calculated based on the elemental composition and requires experimental confirmation.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the fragmentation is expected to be initiated at the ester and methoxy groups, as well as involving the pyridine ring. Studies on nicotinic acid derivatives have shown that fragmentation often involves the sequential loss of neutral molecules. kfnl.gov.sa Key predicted fragmentation pathways for the protonated molecule [M+H]⁺ would likely include:
Loss of methanol (CH₃OH) from the ester group, leading to a significant fragment ion.
Loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
Loss of formaldehyde (B43269) (CH₂O) from the methoxypyridine moiety.
Cleavage of the ester group to lose the methoxycarbonyl radical (•COOCH₃).
Loss of a chlorine radical (•Cl).
The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 202.02 | 170.00 | CH₃OH | 5-chloro-6-methoxynicotinoyl cation |
| 202.02 | 187.00 | •CH₃ | Cation of 5-chloro-6-hydroxy-nicotinate |
| 202.02 | 142.01 | •COOCH₃ | 5-chloro-6-methoxypyridine cation |
| 202.02 | 166.99 | •Cl | Cation of methyl 6-methoxynicotinate |
Note: This fragmentation data is predictive and based on established fragmentation patterns of related structures. Experimental verification is necessary.
Crystallographic Analysis of Single Crystals for Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Future Research Directions and Translational Perspectives
Development of Green Chemistry Approaches for Synthesis
The chemical industry's growing emphasis on sustainability is paving the way for the development of greener synthetic routes for valuable compounds like Methyl 5-chloro-6-methoxynicotinate. Future research will likely focus on minimizing the environmental footprint of its production by embracing the principles of green chemistry.
Key areas of investigation include the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions. nih.govresearchgate.net For the synthesis of nicotinate (B505614) derivatives, MAOS presents an opportunity to move away from traditional, energy-intensive heating methods. rsc.orgmdpi.com
The exploration of environmentally benign solvents is another critical frontier. The use of water, ethanol (B145695), and other green solvents is being increasingly investigated for the synthesis of nitrogen-containing heterocycles. tandfonline.com A patent for the green synthesis of polysubstituted nicotinate esters highlights the use of acidic ionic liquids as reusable catalysts and solvents, which reduces pollution. researchgate.net
Catalysis is at the heart of green chemistry, and future efforts will likely concentrate on developing more efficient and selective catalysts. This includes the use of heterogeneous catalysts , such as metal-organic frameworks (MOFs), which offer advantages like easy separation and reusability. rsc.orgBiocatalysis , employing enzymes for chemical transformations, is also a promising avenue. For instance, lipases like Novozym® 435 have been used for the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, a process that significantly shortens reaction times and improves yields. google.comresearchgate.net
Furthermore, flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of pyridines and their derivatives. nih.govmdpi.com By enabling precise control over reaction parameters, flow chemistry can lead to higher purity products and reduced waste.
Interactive Table: Green Chemistry Approaches for Nicotinate Synthesis
| Green Chemistry Approach | Potential Advantages for Nicotinate Synthesis | Relevant Research Areas |
|---|---|---|
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent use. nih.govresearchgate.net | Development of specific microwave protocols for substituted nicotinates. rsc.orgmdpi.com |
| Green Solvents | Reduced environmental impact, improved safety. | Use of water, ethanol, and ionic liquids in nicotinate synthesis. tandfonline.comresearchgate.net |
| Heterogeneous Catalysis | Catalyst reusability, easier product purification. | Application of MOFs and other solid catalysts. rsc.org |
| Biocatalysis | High selectivity, mild reaction conditions. | Enzymatic synthesis of nicotinate derivatives using lipases. google.comresearchgate.net |
Exploration of Novel Therapeutic Targets for Nicotinate Derivatives
Nicotinic acid and its derivatives have long been recognized for their pharmacological activities. Future research is poised to uncover novel therapeutic targets and expand their clinical applications. A primary focus of current and future investigation is the G protein-coupled receptor 109A (GPR109A) , also known as the nicotinic acid receptor. researchgate.net Activation of this receptor by nicotinic acid has been shown to mediate anti-inflammatory effects, making it a promising target for a range of inflammatory conditions. rsc.orgnih.govresearchgate.net
The potential of nicotinate derivatives as anticancer agents is another significant area of research. tandfonline.com Studies have shown that substituted pyridines can exhibit cytotoxic effects against various cancer cell lines. rsc.orgmdpi.com The exploration of their mechanisms of action, which may include the inhibition of key enzymes like topoisomerase, will be crucial for the development of new cancer therapies. rsc.org
Furthermore, nicotinate derivatives are being investigated for their antimicrobial properties . researchgate.netgoogle.comnih.gov The development of new antibiotics is a global health priority, and the pyridine (B92270) scaffold offers a versatile platform for the design of novel antibacterial and antifungal agents. nih.gov Research into the structure-activity relationships of these compounds will be essential for optimizing their efficacy against resistant pathogens.
The anti-inflammatory properties of these compounds also extend to the potential inhibition of enzymes like cyclooxygenase-2 (COX-2) . rsc.org Selective COX-2 inhibitors are a valuable class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Interactive Table: Potential Therapeutic Targets for Nicotinate Derivatives
| Therapeutic Target/Area | Mechanism of Action/Rationale | Research Focus |
|---|---|---|
| GPR109A | Anti-inflammatory signaling pathways. rsc.orgnih.govresearchgate.net | Development of selective GPR109A agonists for inflammatory diseases. |
| Cancer | Cytotoxicity, enzyme inhibition (e.g., topoisomerase). tandfonline.comrsc.orgmdpi.com | Synthesis and evaluation of novel nicotinate derivatives as anticancer drugs. |
| Microbial Infections | Inhibition of bacterial and fungal growth. researchgate.netgoogle.comnih.gov | Design of new antimicrobial agents based on the pyridine scaffold to combat resistance. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of nicotinate derivatives is no exception. These computational tools offer powerful methods for accelerating the identification and optimization of new drug candidates. researchgate.netmdpi.comnih.govmdpi.comfrontiersin.org
In silico screening techniques, such as molecular docking, allow researchers to virtually screen large libraries of compounds against specific biological targets. nih.govresearchgate.netrsc.orgtandfonline.com This approach can identify promising lead compounds for further experimental validation, significantly reducing the time and cost of the initial discovery phase. For pyridine derivatives, docking studies have been used to predict their binding affinity to targets like dihydrofolate reductase (DHFR) and various kinases. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are another key application of AI in this area. tandfonline.com QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.com These models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective molecules. tandfonline.com
Machine learning algorithms, including linear regression, random forest, and gradient boosting, are being employed to build predictive models for the biological activity of various compounds. mdpi.com These models can be trained on existing experimental data to predict properties such as binding affinity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.comnih.govmdpi.com For instance, ML models have been developed to predict the binding activity of compounds to the nicotinic acetylcholine (B1216132) receptor α7. researchgate.net
The use of AI extends to de novo drug design , where generative models can propose entirely new molecular structures with desired properties. frontiersin.org This innovative approach has the potential to explore a much larger chemical space than traditional methods, leading to the discovery of truly novel therapeutic agents.
Interactive Table: AI and Machine Learning in Nicotinate Drug Discovery
| AI/ML Application | Description | Relevance to Nicotinate Derivatives |
|---|---|---|
| In Silico Screening | Virtual screening of compound libraries against biological targets. nih.govresearchgate.netrsc.orgtandfonline.com | Identifying potential nicotinate-based inhibitors for targets like kinases and DHFR. rsc.orgresearchgate.net |
| QSAR | Correlating chemical structure with biological activity to predict potency. mdpi.comtandfonline.com | Designing more effective nicotinate derivatives by predicting their activity. tandfonline.com |
| Predictive Modeling (ADMET) | Using ML to predict pharmacokinetic and toxicity profiles. mdpi.comnih.govmdpi.commdpi.com | Optimizing the drug-like properties of nicotinate-based drug candidates. nih.govmdpi.com |
Catalyst Development for Efficient Derivatization
The ability to efficiently and selectively modify the structure of this compound is crucial for exploring its full potential and synthesizing a diverse range of derivatives. Future research in this area will heavily rely on the development of advanced catalytic systems.
Cross-coupling reactions , such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov The development of nickel-catalyzed cross-coupling reactions for chloropyridines with alkyl bromides provides a valuable method for introducing alkyl chains onto the pyridine ring. nih.gov However, the reactivity of different positions on the pyridine ring can vary, with α-halo-N-heterocycles sometimes posing challenges for certain catalytic systems. google.com
C-H activation and functionalization represents a highly atom-economical approach to derivatization, as it avoids the need for pre-functionalized starting materials. tandfonline.comfrontiersin.org Significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines at the C2, C3, and C4 positions. tandfonline.commdpi.comtandfonline.com For instance, palladium-catalyzed C-H activation has been used for the arylation of pyridine N-oxides. mdpi.com The development of catalysts that can selectively target specific C-H bonds on the substituted nicotinate ring will be a key area of future research. The methoxy (B1213986) group on the ring can also influence the outcome of these reactions, as seen in palladium-catalyzed arylations where it can facilitate reactions that would otherwise have low yields. researchgate.net
The development of catalysts for specific transformations, such as methylation and hydroxylation , is also of great interest. Rhodium-catalyzed methylation of pyridines has been achieved, offering a direct method to introduce methyl groups. mdpi.com Photochemical methods are also emerging for the functionalization of pyridines, including hydroxylation at the C3 position. mdpi.com
Furthermore, biocatalysis offers a green and highly selective alternative for derivatization. Nicotinate dehydrogenase, for example, can catalyze the hydroxylation of the C6 position of nicotinic acid. nih.gov
Interactive Table: Catalytic Strategies for Nicotinate Derivatization
| Catalytic Strategy | Description | Future Research Directions |
|---|---|---|
| Cross-Coupling Reactions | Formation of C-C bonds using catalysts like palladium and nickel. google.comnih.govnih.gov | Development of catalysts for efficient coupling at various positions of substituted nicotinates. |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds, improving atom economy. tandfonline.commdpi.commdpi.comfrontiersin.orgtandfonline.com | Achieving high regioselectivity in the C-H functionalization of complex nicotinate derivatives. |
| Specific Functionalization | Catalytic methods for introducing specific groups like methyl or hydroxyl. mdpi.commdpi.com | Exploring novel catalysts for a wider range of functional group introductions. |
Design of Multi-Functional Nicotinate-Based Materials
The unique electronic and structural properties of the pyridine ring make nicotinate derivatives attractive building blocks for the creation of advanced, multi-functional materials. Future research is expected to explore their potential in a variety of applications, from electronics to materials science.
One promising area is the development of liquid crystals . Pyridine derivatives have been shown to exhibit mesomorphic properties, and their molecular structure can be tailored to control their liquid crystalline behavior. tandfonline.comrsc.orgnih.govmdpi.comtandfonline.com These materials have applications in displays and other optoelectronic devices.
Nicotinate and pyridine-based compounds are also being investigated for their use in electronic materials , particularly in organic light-emitting diodes (OLEDs). rsc.orgrsc.org They can function as electron transport materials, and their properties can be tuned to enhance device efficiency and performance. rsc.org The production of high-purity pyridine for such applications is an active area of research. google.comgoogle.com
Metal-Organic Frameworks (MOFs) are another class of materials where nicotinate derivatives can play a crucial role. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com The pyridine nitrogen and carboxylate group of nicotinate can coordinate with metal ions to form porous, crystalline structures with high surface areas. These MOFs have potential applications in gas storage and separation, catalysis, and sensing. researchgate.netnih.gov
The incorporation of nicotinate moieties into functional polymers can impart specific properties to the resulting materials. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com For example, molecularly imprinted polymers based on nicotinamide have been developed for the selective separation of isomers. nih.gov Functional polymers can have a wide range of applications, including in drug delivery, flame retardants, and materials for water treatment. nih.govmdpi.com
Interactive Table: Applications of Nicotinate-Based Materials
| Material Type | Potential Application | Key Properties Conferred by Nicotinate |
|---|---|---|
| Liquid Crystals | Displays, optical switches. tandfonline.comrsc.orgnih.govmdpi.comtandfonline.com | Anisotropic molecular shape, tunable mesomorphic behavior. |
| Electronic Materials (OLEDs) | Electron transport layers. rsc.orgrsc.org | Good thermal properties, high electron mobility. rsc.org |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com | Porous structure, high surface area, active metal sites. |
Q & A
Q. What are the critical steps for synthesizing Methyl 5-chloro-6-methoxynicotinate with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of nicotinic acid derivatives. Key steps include:
- Reaction Optimization : Use anhydrous conditions to minimize hydrolysis of the methoxy and ester groups.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
- Safety : Follow PPE protocols (NIOSH-approved respirators, nitrile gloves) due to potential carcinogenicity of intermediates .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H NMR (δ 3.9 ppm for methoxy, δ 8.2 ppm for pyridine protons) and C NMR (δ 168 ppm for ester carbonyl).
- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 216.6).
- X-ray Crystallography : Refine structures using SHELXL (SHELX suite) for bond-length validation, especially for the chloro-methoxy substituent orientation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear OV/AG/P99 respirators for aerosolized particles and chemical-resistant gloves (e.g., Viton®) .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Waste Disposal : Neutralize acidic byproducts before disposal to prevent drainage contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states for SNAr reactions at the 5-chloro position. Compare activation energies with substituent effects (methoxy vs. ester groups).
- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to simulate reaction conditions. Validate with experimental kinetic data .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Systematic Review : Apply COSMOS-E guidelines to assess study quality, focusing on NMR solvent consistency (e.g., CDCl vs. DMSO-d) and calibration standards .
- Cross-Validation : Replicate spectra using high-field instruments (≥500 MHz) and compare with NIST reference data for analogous nicotinate esters .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Experimental Design : Use Suzuki-Miyaura conditions (Pd(PPh), NaCO, DME/HO) to test coupling at C-2 vs. C-4 positions.
- Data Analysis : Correlate yields with Hammett σ values of substituents. For conflicting results, apply meta-analysis to identify outliers (e.g., ligand purity or moisture sensitivity) .
Key Methodological Recommendations
- Literature Review : Use systematic search strategies (e.g., PICOT framework) to prioritize peer-reviewed studies over vendor catalogs .
- Data Validation : Cross-check melting points (expected ~99°C) and spectral data against NIST databases to mitigate batch-to-batch variability .
- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) to resolve disorder in the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
